molecular formula C11H9NO2 B011028 2-Hydroxy-8-methylquinoline-3-carbaldehyde CAS No. 101382-54-1

2-Hydroxy-8-methylquinoline-3-carbaldehyde

Cat. No.: B011028
CAS No.: 101382-54-1
M. Wt: 187.19 g/mol
InChI Key: XCBIQEWBCTWEPZ-UHFFFAOYSA-N
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Description

2-Hydroxy-8-methylquinoline-3-carbaldehyde is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the second position, a methyl group at the eighth position, and an aldehyde group at the third position of the quinoline ring. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 8-methylquinoline.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-8-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acid chlorides, alcohols, and appropriate catalysts

Major Products Formed

    Oxidation: 2-Hydroxy-8-methylquinoline-3-carboxylic acid

    Reduction: 2-Hydroxy-8-methylquinoline-3-methanol

    Substitution: Various esters and ethers depending on the substituents used

Scientific Research Applications

2-Hydroxy-8-methylquinoline-3-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-8-methylquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological macromolecules, affecting their structure and function. In enzyme inhibition studies, it can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline-3-carbaldehyde: Lacks the methyl group at the eighth position.

    8-Methylquinoline-3-carbaldehyde: Lacks the hydroxyl group at the second position.

    2-Hydroxy-8-methylquinoline: Lacks the aldehyde group at the third position

Uniqueness

2-Hydroxy-8-methylquinoline-3-carbaldehyde is unique due to the combination of its hydroxyl, methyl, and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications and synthetic transformations.

Properties

IUPAC Name

8-methyl-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(6-13)11(14)12-10(7)8/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBIQEWBCTWEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354996
Record name 2-hydroxy-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101382-54-1
Record name 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101382-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-8-methyl-3-quinoline carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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